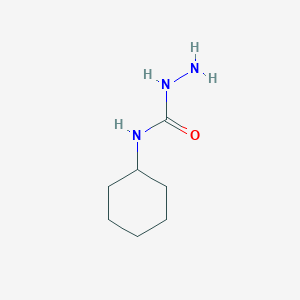

n-Cyclohexylhydrazinecarboxamide

Descripción

n-Cyclohexylhydrazinecarboxamide is a hydrazinecarboxamide derivative characterized by a cyclohexyl group directly attached to the hydrazinecarboxamide moiety. Its hydrochloride form, this compound hydrochloride (CAS: 35578-85-9), has a molecular weight of 150.65 g/mol and a melting point of 110–114°C . This compound is typically synthesized via coupling reactions using reagents like PyBOP in solvents such as DMF, followed by purification via preparative HPLC . It is used in pharmaceutical research and organic synthesis, particularly in the development of bioactive molecules.

Propiedades

IUPAC Name |

1-amino-3-cyclohexylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O/c8-10-7(11)9-6-4-2-1-3-5-6/h6H,1-5,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZVGVHNZWUQMRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80294167 | |

| Record name | n-cyclohexylhydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80294167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52662-76-7 | |

| Record name | 52662-76-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-cyclohexylhydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80294167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-1-cyclohexylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

n-Cyclohexylhydrazinecarboxamide can be synthesized through various synthetic routes. One common method involves the reaction of isocyanatocyclohexane with hydrazine . The reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Análisis De Reacciones Químicas

n-Cyclohexylhydrazinecarboxamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexylcarbamoyl radicals, while reduction can produce cyclohexylhydrazine derivatives .

Aplicaciones Científicas De Investigación

Anticancer Properties

n-Cyclohexylhydrazinecarboxamide has been investigated for its anticancer properties, particularly as a dual antagonist of peroxisome proliferator-activated receptors (PPARs). Research indicates that it may inhibit cancer cell proliferation and metastasis in various cancer types, including prostate, breast, and colon cancers. A notable study demonstrated that this compound could induce apoptosis in specific cancer cell lines, such as glioblastoma and melanoma cells .

Mechanism of Action:

The compound's effectiveness is attributed to its ability to interact with cellular targets through hydrogen bonding, which may inhibit the activity of specific enzymes involved in tumor growth and survival.

Antimicrobial Activity

The compound has also shown significant antimicrobial activity against various pathogens. Studies have reported its efficacy against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and function, leading to cell death .

Synthesis and Characterization

This compound can be synthesized through the reaction of isocyanatocyclohexane with hydrazine. This straightforward synthesis route allows for the production of the compound in a laboratory setting, facilitating further research into its properties and applications.

Case Studies and Research Findings

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. The compound's absorption, distribution, metabolism, and excretion (ADME) profile have been studied to ascertain its viability as a drug candidate.

- Absorption: Rapidly absorbed when administered orally.

- Distribution: Exhibits good tissue penetration.

- Metabolism: Primarily metabolized in the liver.

- Excretion: Eliminated via renal pathways.

Mecanismo De Acción

The mechanism of action of n-Cyclohexylhydrazinecarboxamide involves its interaction with specific molecular targets and pathways. It can act as a nucleophile, participating in various chemical reactions that modify other molecules . The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between n-cyclohexylhydrazinecarboxamide and related hydrazinecarboxamide derivatives:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Structural Features |

|---|---|---|---|---|---|

| This compound HCl | 35578-85-9 | C7H15N3O·HCl | 150.65 | 110–114 | Cyclohexyl group attached to hydrazinecarboxamide |

| 2-Cyclohexylidene-N-(2,6-dimethylphenyl)hydrazinecarboxamide | 318269-90-8 | C15H20N3O | 266.34 | N/A | Cyclohexylidene group, 2,6-dimethylphenyl substituent |

| 2-[(4-Chlorophenyl)sulfonyl]-N-cyclohexylhydrazinecarboxamide | 549497-94-1 | C13H18ClN3O3S | 355.82 | N/A | 4-Chlorophenylsulfonyl group, cyclohexyl substituent |

| 2-Cyclohexylidene-1-tosylhydrazine | 4545-18-0 | C13H17N3O2S | 279.36 | N/A | Tosyl (p-toluenesulfonyl) group, cyclohexylidene moiety |

Key Observations :

- Cyclohexylidene groups (e.g., CAS 318269-90-8) introduce rigidity, which may influence conformational stability .

- Solubility : Hydrochloride salts (e.g., this compound HCl) generally exhibit higher aqueous solubility compared to neutral analogs, facilitating their use in biological assays .

Actividad Biológica

n-Cyclohexylhydrazinecarboxamide, a hydrazine derivative, has garnered attention in recent years for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and case studies.

1. Synthesis of this compound

This compound can be synthesized through various methods. A notable approach involves the reaction of cyclohexyl isocyanate with hydrazine derivatives. The reaction typically yields a white crystalline product, which can be purified by recrystallization from suitable solvents.

Key Reaction:

2.1 Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study evaluating various hydrazine derivatives, it was found to be effective against a range of bacterial strains.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Pseudomonas aeruginosa | 12 |

The compound's mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes, although further studies are needed to elucidate the precise pathways involved .

2.2 Anticancer Activity

This compound has also been studied for its potential anticancer effects. In vitro tests have shown that it can induce apoptosis in cancer cell lines, particularly in melanoma and leukemia models.

Case Study:

A study conducted on B16F10 melanoma cells demonstrated that treatment with this compound led to a significant reduction in cell viability and increased markers of apoptosis .

| Cell Line | IC50 (μM) |

|---|---|

| B16F10 Melanoma | 25 |

| HL-60 Leukemia | 30 |

The biological activity of this compound may be attributed to its ability to modulate enzyme activity and interact with various cellular receptors. Preliminary studies suggest that it could act as an antagonist for certain metabolic pathways, potentially impacting cancer cell metabolism by shifting energy production from oxidative phosphorylation to glycolysis .

4. Conclusion

This compound is a promising compound with notable antimicrobial and anticancer activities. Its synthesis is straightforward, and the compound demonstrates significant potential for therapeutic applications in infectious diseases and cancer treatment. Further research is essential to fully understand its mechanisms and optimize its use in clinical settings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.